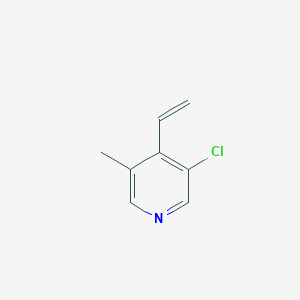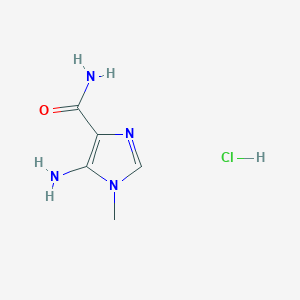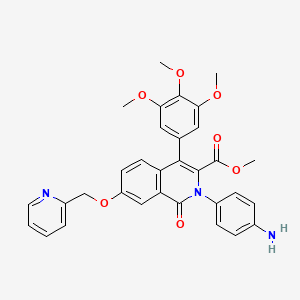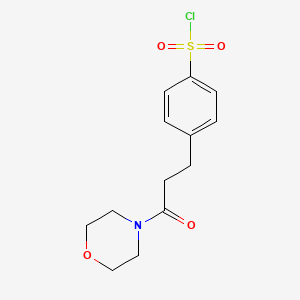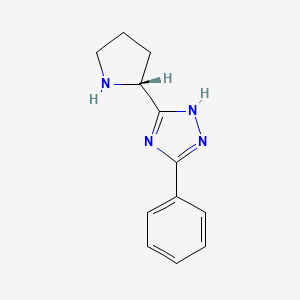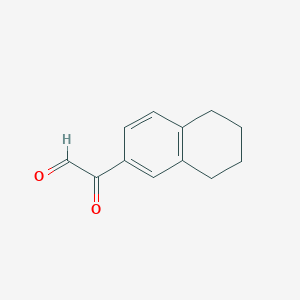
5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene is an organic compound characterized by the presence of chlorine, fluorine, and methyl groups attached to a hexene backbone. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene typically involves the halogenation of a suitable precursor compound. One common method is the reaction of 2-methylhex-2-ene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the precursor compound is continuously fed into the reactor along with chlorine and fluorine gases. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with various reagents, such as hydrogen, halogens, and hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine or fluorine atoms with other groups.
Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst, while halogenation can be achieved using bromine or iodine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing chlorine or fluorine.
Addition: Saturated or partially saturated compounds depending on the reagents used.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5,5-Dichloro-4-(1,1-dimethoxyethoxy)-6,6,6-trifluoro-2-methylhex-2-ene: Similar structure with additional functional groups.
4,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene: Differing in the position of chlorine atoms.
Uniqueness
5,5-Dichloro-6,6,6-trifluoro-2-methylhex-2-ene is unique due to its specific arrangement of chlorine, fluorine, and methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C7H9Cl2F3 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
5,5-dichloro-6,6,6-trifluoro-2-methylhex-2-ene |
InChI |
InChI=1S/C7H9Cl2F3/c1-5(2)3-4-6(8,9)7(10,11)12/h3H,4H2,1-2H3 |
InChI Key |
JRAGTVVQLNANCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C(F)(F)F)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4E,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B12818087.png)

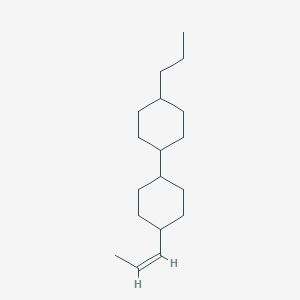
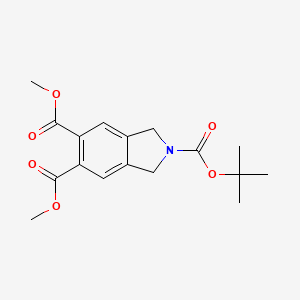
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12818106.png)
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12818108.png)

